molecular formula C21H20O4 B2799590 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one CAS No. 374699-21-5

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one

Cat. No.: B2799590
CAS No.: 374699-21-5
M. Wt: 336.387
InChI Key: RWFXNLCGHPQDON-UHFFFAOYSA-N
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Description

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom on the chromenone core with a phenoxy group, typically using phenol and a suitable activating agent.

    Attachment of the 3-methylbut-2-en-1-yl group: This is usually done through an etherification reaction, where the chromenone core is reacted with 3-methylbut-2-en-1-ol in the presence of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenoxy and 3-methylbut-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-viral, and anti-bacterial agent.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one: is similar to other flavonoids such as quercetin, kaempferol, and apigenin.

    Quercetin: Known for its strong antioxidant properties.

    Kaempferol: Exhibits anti-inflammatory and anti-cancer activities.

    Apigenin: Noted for its anti-oxidative and anti-inflammatory effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

IUPAC Name

2-methyl-7-(3-methylbut-2-enoxy)-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)21(20(18)22)25-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFXNLCGHPQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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